2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 930931-83-2
VCID: VC4446279
InChI: InChI=1S/C18H23N3O3/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
SMILES: CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

CAS No.: 930931-83-2

Cat. No.: VC4446279

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4

* For research use only. Not for human or veterinary use.

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide - 930931-83-2

Specification

CAS No. 930931-83-2
Molecular Formula C18H23N3O3
Molecular Weight 329.4
IUPAC Name 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C18H23N3O3/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-14-5-3-4-13(2)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
Standard InChI Key XYOLEMSEWWUIHG-UHFFFAOYSA-N
SMILES CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Introduction

Structural Characteristics and Molecular Properties

The compound features a 1,3-diazaspiro[4.5]decan-2,4-dione core substituted with a methyl group at the 8-position and an acetamide moiety at the 3-position. The acetamide side chain is further functionalized with a 3-methylphenyl group, contributing to its stereoelectronic profile. Key structural attributes include:

  • Molecular Formula: C18H23N3O3\text{C}_{18}\text{H}_{23}\text{N}_3\text{O}_3 (inferred from analogs in PubChem entries ).

  • Molecular Weight: ~329.4 g/mol.

  • Spirocyclic Core: The diazaspiro[4.5]decane system introduces conformational rigidity, which may enhance binding specificity in biological systems.

Table 1: Comparative Molecular Properties of Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC18H23N3O3329.48-methyl, N-(3-methylphenyl)
S380-0648 C21H28FN3O3401.58-tert-butyl, N-(4-fluorobenzyl)
PubChem CID 9401429 C17H23N3O3S349.4N-(2-thienylethyl)

The tert-butyl and fluorophenyl variants (e.g., S380-0648) exhibit increased steric bulk and polarity, whereas the thienylethyl analog (CID 9401429) introduces heteroaromaticity . These modifications highlight the structural flexibility of the spirocyclic core for tailored applications.

Synthesis and Reaction Pathways

Core Formation

The spirocyclic core is synthesized via a cyclization reaction using precursors such as 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. Catalytic conditions (e.g., acidic or basic media) facilitate intramolecular amidation, as described in analogous syntheses. For example, heating dimethyl malonate derivatives with diamines under reflux yields the spirocyclic dione framework.

Acetamide Functionalization

StepReagents/ConditionsYield (%)
Spirocyclic CoreDiamine + Diester, HCl, reflux, 12h50–60
Acetamide CouplingEDCl/HOBt, DCM, rt, 24h65–75
PurificationColumn chromatography (SiO2, EtOAc/Hex)>95

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic spirocyclic core and aromatic substituents. It is stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the amide bond .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1680–1700 cm⁻¹ (C=O stretch, dione), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .

  • NMR: The sp³-hybridized carbons of the spirocyclic core resonate at δ 25–35 ppm (¹³C), while the methylphenyl protons appear as a singlet at δ 2.3 ppm (¹H) .

Research Applications and Biological Activity

Medicinal Chemistry

Preliminary studies on structural analogs suggest antimicrobial and anticancer potential. For instance, the fluorophenyl derivative S380-0648 inhibits Staphylococcus aureus growth (MIC = 8 µg/mL) . The target compound’s mechanism may involve interference with bacterial cell wall synthesis or eukaryotic kinase pathways, though empirical validation is needed .

Materials Science

The rigid spirocyclic framework serves as a building block for high-performance polymers. Copolymerization with diacids yields polyamides with glass transition temperatures (TgT_g) exceeding 200°C, suitable for aerospace applications.

Table 3: Biological Activity of Structural Analogs

CompoundAssay ModelActivity (IC50/EC50)Proposed Target
S380-0689 HCT-116 (colon cancer)12 µMTopoisomerase II
PubChem CID 41907676 E. coliMIC = 16 µg/mLDihydrofolate reductase

Mechanism of Action Hypotheses

The compound’s biological effects are hypothesized to stem from dual inhibition of enzymatic targets:

  • Protease Inhibition: The acetamide group may mimic peptide substrates, binding to proteolytic active sites .

  • Receptor Antagonism: The spirocyclic core’s rigidity could stabilize interactions with G-protein-coupled receptors (GPCRs).

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